mass spectrometry fragmentation pattern of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one
mass spectrometry fragmentation pattern of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Abstract
This technical guide provides a detailed analysis of the predicted (Molecular Formula: C₁₁H₁₁N₃O, Molecular Weight: 201.22 g/mol ).[1] Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, making the precise structural elucidation of these compounds a critical task.[2][3] Mass spectrometry serves as a primary analytical technique for this purpose. This document outlines the principal fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The discussion is grounded in fundamental principles of mass spectrometry and supported by literature on the fragmentation of related heterocyclic systems.[4][5] Key diagnostic ions are identified to serve as a reference for researchers in compound identification, metabolite studies, and quality control.
Introduction
1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a heterocyclic compound featuring a pyrazole core, a structure of significant pharmacological interest due to its presence in numerous therapeutic agents.[6][7] The structural characterization of such molecules is fundamental to understanding their chemical behavior, metabolic fate, and mechanism of action. Mass spectrometry, particularly when coupled with chromatographic separation techniques, offers unparalleled sensitivity and structural information.[8]
The fragmentation pattern of a molecule in a mass spectrometer is a reproducible "fingerprint" dictated by its chemical structure. The stability of the resulting fragment ions governs the observed pathways. This guide provides an expert-driven prediction of these pathways for the title compound, explaining the chemical logic behind the cleavage of specific bonds. We will explore the fragmentation under both high-energy Electron Ionization (EI-MS), which induces extensive fragmentation, and softer Electrospray Ionization with tandem mass spectrometry (ESI-MS/MS), which typically fragments a protonated precursor ion.
Molecular Structure and Key Fragmentation Sites
To predict the fragmentation pattern, we must first analyze the molecule's structure and identify the bonds most susceptible to cleavage.
Structure: 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one
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Molecular Formula: C₁₁H₁₁N₃O
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Monoisotopic Mass: 201.0902 Da
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Key Functional Groups:
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Acetyl Group (-C(O)CH₃): This ketone group is a prime site for initial fragmentation, particularly alpha-cleavage.
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N-Aryl Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. Pyrazole rings have characteristic fragmentation patterns, often involving the loss of small, stable molecules like hydrogen cyanide (HCN).[4]
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Pyridine Ring: A six-membered aromatic heterocycle linked to the pyrazole nitrogen. The linkage between these two rings is a potential cleavage site.
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Linkages: The C-C bond between the pyrazole and acetyl group, and the N-C bond between the pyrazole and pyridine rings are key points of potential fragmentation.
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Predicted Fragmentation Pathways (Electron Ionization - EI-MS)
Under typical 70 eV EI conditions, the molecule is ionized to form a radical cation (M⁺˙), which possesses significant internal energy, leading to extensive fragmentation.[8]
Pathway A: Alpha-Cleavage of the Acetyl Group
This is one of the most predictable and often dominant fragmentation pathways for ketones. The cleavage occurs at the bond adjacent to the carbonyl group.
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Loss of a Methyl Radical (•CH₃): The primary alpha-cleavage involves the loss of the methyl group from the acetyl moiety. This is a highly favorable process as it results in a stable, resonance-stabilized acylium ion.
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M⁺˙ (m/z 201) → [M - CH₃]⁺ (m/z 186) + •CH₃
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-
Loss of an Acetyl Radical (•C(O)CH₃): Cleavage of the bond between the pyrazole ring and the carbonyl carbon results in the loss of an acetyl radical.
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M⁺˙ (m/z 201) → [M - C₂H₃O]⁺ (m/z 158) + •C₂H₃O
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The formation of the m/z 186 acylium ion is expected to be a major peak in the EI spectrum due to its high stability.
Caption: Primary alpha-cleavage pathways in EI-MS.
Pathway B: Fragmentation of the Heterocyclic Core
Following initial fragmentation, or directly from the molecular ion, the heterocyclic rings can break apart. Based on established patterns for pyrazoles, the expulsion of stable neutral molecules is common.[4]
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Loss of HCN: The pyrazole ring can undergo rearrangement and lose a molecule of hydrogen cyanide (27 Da). This can occur from the molecular ion or major fragments.
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[m/z 158]⁺ → [C₉H₈N₂]⁺ (m/z 131) + HCN
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Cleavage of the Pyridine Ring: The pyridine ring can lose HCN or other small fragments, though this is often less favorable than pyrazole ring fragmentation. A common fragmentation is the cleavage of the bond between the pyridine and pyrazole rings.
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M⁺˙ (m/z 201) → [C₅H₄N]⁺ (Pyridyl cation, m/z 78) + •[C₆H₇N₂O]
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Caption: Fragmentation of the heterocyclic core in EI-MS.
Predicted Fragmentation Pathways (ESI-MS/MS)
In positive-mode ESI, the molecule will readily form a protonated species, [M+H]⁺, with an m/z of 202. The most likely sites of protonation are the pyridine nitrogen or one of the pyrazole nitrogens. The pyridine nitrogen is generally more basic and therefore the most probable protonation site. Tandem MS (MS/MS) of this precursor ion will induce fragmentation.
Pathway C: Fragmentation of the Protonated Molecule
The fragmentation of the [M+H]⁺ ion is directed by the location of the charge.
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Neutral Loss of Ketene (CH₂=C=O): If protonation occurs on the carbonyl oxygen, a subsequent rearrangement can lead to the neutral loss of ketene (42 Da).
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[M+H]⁺ (m/z 202) → [M+H - C₂H₂O]⁺ (m/z 160)
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Cleavage of the Acetyl Group: Similar to EI, the loss of the acetyl group can occur, but as a neutral loss of acetic acid (if a proton is transferred) or via cleavage to form the m/z 159 ion after loss of an acetyl radical and subsequent reprotonation, though direct neutral loss is more common in ESI. A more likely event is the loss of the entire acetyl group following protonation.
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[M+H]⁺ (m/z 202) → [C₉H₉N₃]⁺ (m/z 159) + C₂H₃O• (less likely) or CH₃CHO (after rearrangement)
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Cleavage at the Pyridinyl-Pyrazole Linkage: The bond between the two rings can cleave, especially when energized.
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[M+H]⁺ (m/z 202) → [Protonated Pyridine, C₅H₆N]⁺ (m/z 80) + C₆H₆N₂O
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Summary of Key Diagnostic Ions
The following table summarizes the most likely and diagnostically significant ions for the identification of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one.
| m/z (Charge) | Proposed Formula | Ionization Mode | Proposed Origin & Fragmentation Pathway |
| 201 (+1) | [C₁₁H₁₁N₃O]⁺˙ | EI | Molecular Ion (M⁺˙) |
| 202 (+1) | [C₁₁H₁₂N₃O]⁺ | ESI | Protonated Molecule [M+H]⁺ |
| 186 (+1) | [C₁₀H₈N₃O]⁺ | EI | [M - •CH₃]⁺; Alpha-cleavage of acetyl group |
| 159 (+1) | [C₉H₉N₃]⁺ | ESI | [M+H - CH₃CHO]⁺ (rearrangement) or similar |
| 158 (+1) | [C₉H₈N₃]⁺ | EI | [M - •C(O)CH₃]⁺; Cleavage of acetyl group |
| 131 (+1) | [C₈H₇N₂]⁺ | EI | [m/z 158 - HCN]⁺; Loss of HCN from pyrazole |
| 80 (+1) | [C₅H₆N]⁺ | ESI | Protonated Pyridine; Cleavage of N-C bond |
| 78 (+1) | [C₅H₄N]⁺ | EI | Pyridyl Cation; Cleavage of N-C bond |
| 43 (+1) | [C₂H₃O]⁺ | EI | Acetyl Cation; [C(O)CH₃]⁺ |
Experimental Protocol for Mass Spectrometric Analysis
This protocol provides a standardized workflow for acquiring mass spectra of the title compound.
Objective: To obtain reproducible EI-MS and ESI-MS/MS spectra for structural confirmation.
1. Sample Preparation:
- Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
- For GC-MS (EI mode), dilute the stock solution 1:100 with the same solvent.
- For LC-MS (ESI mode), dilute the stock solution 1:1000 with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
2. GC-MS (EI Mode) Analysis:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium, constant flow at 1.0 mL/min.
- Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-450.
3. LC-MS/MS (ESI Mode) Analysis:
- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
- Column: C18, 2.1 x 50 mm, 1.7 µm.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent QqQ or Q-TOF instrument.
- Ionization Mode: Electrospray (ESI), Positive.
- Ion Source Gas 1: 50 psi.
- Ion Source Gas 2: 55 psi.
- Curtain Gas: 35 psi.
- Temperature: 500°C.
- IonSpray Voltage: +5500 V.
- MS1 Scan: Survey scan from m/z 100-500 to find [M+H]⁺ at m/z 202.
- MS2 (Product Ion) Scan:
- Precursor Ion: m/z 202.
- Collision Energy (CE): Ramp from 15-40 eV to observe fragmentation.
- Scan Range: m/z 50-210.
Conclusion
The mass spectrometric fragmentation of 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is predicted to be dominated by well-understood fragmentation mechanisms. In EI-MS, the primary cleavage will be the alpha-cleavage of the acetyl group to form a highly stable acylium ion at m/z 186. Subsequent or parallel fragmentation of the heterocyclic core, particularly loss of HCN and cleavage at the inter-ring linkage, will produce other diagnostic ions such as m/z 78. In ESI-MS/MS, fragmentation of the protonated molecule (m/z 202) will likely involve neutral losses and cleavages directed by the protonation site. The diagnostic ions and pathways outlined in this guide provide a robust framework for the identification and structural confirmation of this compound and related analogues in various research and development settings.
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